2-chloro-4-nitro-N-quinolin-8-ylbenzamide
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Overview
Description
2-chloro-4-nitro-N-quinolin-8-ylbenzamide is a complex organic compound that features a quinoline moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-quinolin-8-ylbenzamide typically involves multi-step organic reactions. One common method includes the nitration of a quinoline derivative followed by chlorination and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitro group to an amine, altering the compound’s properties.
Substitution: Halogen atoms can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-chloro-4-nitro-N-quinolin-8-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the nitro and chloro functional groups but lacks the quinoline moiety.
4-chloro-2-nitroaniline: Similar structure but with an aniline group instead of benzamide.
Quinoline derivatives: Various compounds with the quinoline core structure but different substituents.
Uniqueness
2-chloro-4-nitro-N-quinolin-8-ylbenzamide is unique due to its combination of a quinoline moiety with a benzamide structure, providing a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-nitro-N-quinolin-8-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-9-11(20(22)23)6-7-12(13)16(21)19-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLFIPUTXVZSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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